Ethyl 5-acetyl-4-methyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]thiophene-3-carboxylate
Overview
Description
Ethyl 5-acetyl-4-methyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of Ethyl 5-acetyl-4-methyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]thiophene-3-carboxylate involves several steps. One common method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . The reaction typically requires specific reagents and conditions, such as the use of anhydrous potassium carbonate in absolute ethanol, followed by heating to boiling .
Chemical Reactions Analysis
Ethyl 5-acetyl-4-methyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Condensation: It can participate in condensation reactions, forming new carbon-carbon or carbon-heteroatom bonds
Scientific Research Applications
Ethyl 5-acetyl-4-methyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: Thiophene derivatives are utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-4-methyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of certain bacteria by interfering with their cell wall synthesis or protein function . The exact molecular targets and pathways can vary depending on the specific application and biological system involved.
Comparison with Similar Compounds
Ethyl 5-acetyl-4-methyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 5-(3-(hydroxyamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate: Known for its antimicrobial activity.
Suprofen: A 2-substituted thiophene framework used as a nonsteroidal anti-inflammatory drug.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S/c1-7-27-22(26)19-14(5)20(15(6)24)29-21(19)23-18(25)11-28-17-10-13(4)8-9-16(17)12(2)3/h8-10,12H,7,11H2,1-6H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTIADVQADYQRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=C(C=CC(=C2)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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